molecular formula C9H7FO2S B13159953 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13159953
M. Wt: 198.22 g/mol
InChI Key: CLSITECGVKGSMG-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: is a chemical compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the fluorination of a benzothiophene derivative. One common method includes the reaction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with a fluorinating agent under controlled conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    2,3-Dihydro-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.

    5-Chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

    5-Bromo-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Contains a bromine atom, which can affect its chemical and biological behavior.

Uniqueness: The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H7FO2S

Molecular Weight

198.22 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H7FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)

InChI Key

CLSITECGVKGSMG-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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